CYP3A4 over CYP3A5 Isozyme Selectivity
4-Iodo-2-methyl-1H-benzo[d]imidazole exhibits pronounced selectivity for CYP3A4 over CYP3A5, a feature with direct implications for interpreting metabolism studies. Against CYP3A4, Ki values range from 120 nM (midazolam 1'-hydroxylase) to 170 nM (testosterone 6β-hydroxylase). In contrast, inhibition of CYP3A5 is substantially weaker, with Ki values of 1200 nM (testosterone 6β-hydroxylase) and 2000 nM (midazolam 1'-hydroxylase) [1]. This represents a 7.1-fold to 11.8-fold selectivity window for CYP3A4 over CYP3A5.
| Evidence Dimension | CYP3A4 vs CYP3A5 isozyme selectivity |
|---|---|
| Target Compound Data | CYP3A4 Ki = 120 nM (midazolam), 170 nM (testosterone); CYP3A5 Ki = 1200 nM (testosterone), 2000 nM (midazolam) |
| Comparator Or Baseline | Same compound tested on both isozymes; baseline = CYP3A5 activity |
| Quantified Difference | 7.1-fold to 11.8-fold selectivity for CYP3A4 over CYP3A5 |
| Conditions | Human recombinant CYP3A4 and CYP3A5 enzymes with human P450 oxidoreductase and cytochrome b5 |
Why This Matters
This selectivity profile enables this compound to serve as a discriminatory chemical probe for distinguishing CYP3A4-mediated from CYP3A5-mediated metabolism, a capability not documented for its 4-bromo or 4-chloro analogs.
- [1] BindingDB. BDBM50088503 CHEMBL3527048. Affinity Data: CYP3A4 Ki = 120 nM, 170 nM; CYP3A5 Ki = 1200 nM, 2000 nM. View Source
